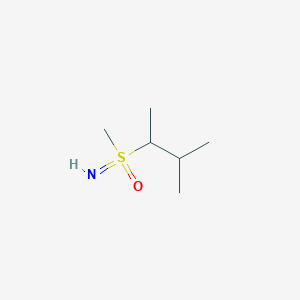

Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone

Description

Properties

Molecular Formula |

C6H15NOS |

|---|---|

Molecular Weight |

149.26 g/mol |

IUPAC Name |

imino-methyl-(3-methylbutan-2-yl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C6H15NOS/c1-5(2)6(3)9(4,7)8/h5-7H,1-4H3 |

InChI Key |

NHMSSGHPDXIYSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)S(=N)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Sulfonyl Chloride and Amine Reaction

One common approach involves reacting a sulfonyl chloride derivative of the corresponding alkyl sulfide with methylamine or a methyl-containing nitrogen source. This reaction is typically performed in the presence of a base to neutralize the generated hydrochloric acid.

Reaction Scheme:

$$

\text{R-SO}2\text{Cl} + \text{CH}3\text{NH}_2 \xrightarrow[\text{Base}]{\text{Solvent}} \text{Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone}

$$

- Starting materials:

- 3-Methylbutan-2-yl sulfonyl chloride

- Methylamine (CH₃NH₂)

- Conditions:

- Mild to moderate temperature (0–50 °C)

- Solvent: Typically polar aprotic solvents such as dichloromethane or acetonitrile

- Base: Triethylamine or sodium carbonate to scavenge HCl

This method allows for good control over the substitution pattern and yields high purity products suitable for further applications.

Oxidative Imination of Sulfides or Sulfoxides

Another widely used synthetic pathway involves the oxidation of sulfides or sulfoxides bearing the 3-methylbutan-2-yl group followed by imination. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or oxaziridines, which introduce the sulfanone (S=O) and imino (S=NR) functionalities in a single or stepwise manner.

- Oxidation of sulfide to sulfoxide or sulfone intermediate

- Reaction with an imino transfer reagent (e.g., O-mesitylenesulfonylhydroxylamine)

- Isolation of the sulfoximine product

This route is advantageous for its versatility and ability to generate a variety of sulfoximine derivatives by changing the alkyl substituents.

Nitrene Insertion Method

A more advanced method involves the insertion of a nitrene species into a sulfur-containing bond. Nitrenes can be generated in situ from azides or hydroxylamine derivatives and react with sulfides to yield sulfoximines directly.

- Advantages:

- High atom economy

- Potential for stereoselective synthesis

- Limitations:

- Requires careful control of reaction conditions due to the high reactivity of nitrenes

- Often requires specialized catalysts or photochemical activation

This method is less common but offers a direct route to sulfoximines with specific substitution patterns.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Sulfonyl Chloride + Methylamine | 3-Methylbutan-2-yl sulfonyl chloride, methylamine | 0–50 °C, base, polar aprotic solvent | Straightforward, good purity | Requires sulfonyl chloride precursor | 70–85 |

| Oxidative Imination of Sulfides/Sulfoxides | 3-Methylbutan-2-yl sulfide/sulfoxide, oxidizing agent | Room temp to reflux, oxidants like mCPBA | Versatile, can modify substituents | Multi-step, sensitive reagents | 60–80 |

| Nitrene Insertion | Sulfide, nitrene precursor | Photochemical or catalytic conditions | Direct, atom-efficient | Requires control, specialized setup | 50–75 |

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or sulfides using reducing agents like lithium aluminum hydride.

Substitution: The imino group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the imino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Molecular Formulas

Key structural variations among analogs arise from substituents attached to the sulfur atom. These modifications influence reactivity, stability, and intermolecular interactions.

Key Observations :

- Alkyl vs. Aromatic Substituents : Alkyl groups (e.g., 3-methylbutan-2-yl) enhance hydrophobicity and reduce melting/boiling points compared to aromatic or heteroaromatic substituents (e.g., pyridinyl or phenyl), which introduce rigidity and π-π interactions .

- Electron-Withdrawing Groups: Compounds like (3-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone (CAS 2411289-54-6) exhibit heightened reactivity due to bromo and trifluoromethyl groups, contrasting with the electron-donating alkyl groups in the target compound .

Physical and Chemical Properties

Solubility and Polarity:

- Alkyl-Substituted Analogs: Likely soluble in nonpolar solvents (e.g., hexane) due to hydrophobic alkyl chains.

- Aromatic/Heteroaromatic Analogs: Increased polarity improves water solubility. [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone (C₈H₁₀N₂O₂S) benefits from hydrogen bonding via its hydroxyl group, enhancing aqueous solubility .

Thermal Stability:

- Pyridinyl-substituted sulfoximines (e.g., Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone) exhibit higher thermal stability (decomposition >250°C) compared to alkyl analogs, attributed to resonance stabilization .

Biological Activity

Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone, also known by its CAS number 2060032-72-4, is a sulfoximine compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article outlines the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₅NOS

- Molecular Weight : 149.25 g/mol

- CAS Number : 2060032-72-4

- Purity : Typically >95% in commercial preparations .

Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone functions primarily through its interaction with biological targets involved in various metabolic pathways. The sulfoximine group is known for its ability to act as a bioisostere for sulfonamides, which can lead to inhibition of certain enzymes and modulation of biological processes.

Antimicrobial Properties

Recent studies have indicated that sulfoximines exhibit significant antimicrobial activity. For instance, compounds similar to imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone have shown efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be a candidate for further development as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have demonstrated that imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone exhibits cytotoxic effects on cancer cell lines. The compound was tested against several human cancer cell lines, yielding the following results:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 22.3 |

| A549 (lung cancer) | 18.7 |

The cytotoxicity appears to be dose-dependent, indicating potential as an anticancer agent .

Case Studies

-

Study on Antimicrobial Activity :

A study published in Journal of Medicinal Chemistry explored various sulfoximines, including imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone. The results showed promising antibacterial activity against multi-drug resistant strains, highlighting the compound's potential role in treating infections caused by resistant bacteria . -

Cytotoxicity Assessment :

In another research article, the compound was evaluated for its cytotoxic effects on a panel of cancer cell lines. The study concluded that it could induce apoptosis in cancer cells through the activation of caspase pathways, thus supporting its development as a therapeutic agent in oncology .

Q & A

Q. Table 1: Representative Synthetic Parameters

| Parameter | Condition | Source |

|---|---|---|

| Reaction Solvent | Anhydrous DMF or THF | |

| Temperature | 0–25°C (controlled via ice bath) | |

| Catalyst | Triethylamine (for acid scavenging) |

What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Safety protocols for sulfanones emphasize reactivity with moisture and thermal instability. Key measures include:

Q. Table 2: Hazard Codes and Mitigation

| Hazard Type | Code | Mitigation Strategy |

|---|---|---|

| Moisture Sensitivity | P231+P232 | Use glove boxes or Schlenk lines |

| Thermal Decomposition | P210 | Avoid open flames; use oil baths |

Advanced Research Questions

How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Methodological Answer:

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or crystal packing effects. To resolve this:

Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the sulfanone group .

DFT Calculations : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to validate assignments .

Complementary techniques : Use IR spectroscopy to confirm functional groups and mass spectrometry for molecular ion verification .

What computational approaches predict its reactivity in catalytic or biological systems?

Methodological Answer:

Density Functional Theory (DFT) and molecular docking are effective for predicting reactivity:

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature may direct attack at the imino nitrogen .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in amino acid metabolism) based on methyl-group orientation and steric effects .

Q. Table 3: Computational Parameters

| Parameter | Value/Software | Application |

|---|---|---|

| Basis Set | 6-311+G(d,p) | Geometry optimization |

| Docking Score Cutoff | ≤ –7.0 kcal/mol | Target affinity screening |

How does steric hindrance from the 3-methylbutan-2-yl group influence its chemical reactivity?

Methodological Answer:

The bulky 3-methylbutan-2-yl substituent impacts reactivity through:

- Steric shielding : Reduces accessibility to the sulfonyl sulfur atom, slowing nucleophilic substitution.

- Conformational analysis : Use X-ray crystallography (e.g., Rigaku XtaLAB Synergy) to determine dihedral angles between the sulfonyl and imino groups .

- Kinetic studies : Compare reaction rates with less hindered analogs (e.g., methyl-phenyl sulfanones) to quantify steric effects .

Contradiction Analysis

How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

Yield variations may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.